molecular formula C6H11NO3 B1332143 3-[Acetyl(methyl)amino]propanoic acid CAS No. 58706-66-4

3-[Acetyl(methyl)amino]propanoic acid

Cat. No. B1332143
CAS RN: 58706-66-4
M. Wt: 145.16 g/mol
InChI Key: CUAUMKXJKVIJHG-UHFFFAOYSA-N
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Description

3-[Acetyl(methyl)amino]propanoic acid is a compound that has been the subject of various studies due to its potential applications in chemistry and biology. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the behavior and properties that 3-[Acetyl(methyl)amino]propanoic acid may exhibit.

Synthesis Analysis

The synthesis of related compounds involves the reaction of acetyl chloride with other reagents such as ammonium thiocyanate and β-alanine, as seen in the preparation of 3-(acetylthioureido)propanoic acid (ATA) . This suggests that a similar approach could be used for synthesizing 3-[Acetyl(methyl)amino]propanoic acid, with the appropriate selection of starting materials and reaction conditions tailored to introduce the methylamino group.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[Acetyl(methyl)amino]propanoic acid has been confirmed using various spectroscopic methods, including IR, NMR, and X-ray diffraction studies . These techniques could be applied to determine the structure of 3-[Acetyl(methyl)amino]propanoic acid, ensuring the correct synthesis and identifying key structural features such as bond lengths and angles.

Chemical Reactions Analysis

The reactivity of 3-[Acetyl(methyl)amino]propanoic acid can be inferred from studies on related compounds. For instance, the formation of metal complexes with 3-(acetylthioureido)propanoic acid indicates that the acetyl group and the amino acid moiety can coordinate with metal ions . This suggests that 3-[Acetyl(methyl)amino]propanoic acid may also form complexes with metals, which could be explored for catalysis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-[Acetyl(methyl)amino]propanoic acid have been characterized using spectroscopic and computational methods. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis provide insights into the stability, electronic distribution, and reactivity of these molecules . Such analyses are crucial for understanding how 3-[Acetyl(methyl)amino]propanoic acid might behave under different physical conditions and in chemical reactions.

Scientific Research Applications

Synthesis and Optical Resolution

The synthesis of 2-amino-3-([15N]-methylamino)propanoic acid, a synonym of 3-[Acetyl(methyl)amino]propanoic acid, has been described. This compound is synthesized from α-acetamidoacrylic acid and [15N]-methylamine. The process involves enantioselective hydrolysis mediated by the enzyme Acylase 1, yielding enantiomers of the compound (Hu & Ziffer, 1990).

Bioavailability Studies

Research on the bioavailability of 2-Amino-3-(methylamino)propanoic acid in primates has been conducted. This study employed stable isotopic forms of the compound to assess oral bioavailability in cynomolgous monkeys, indicating high absorption into the systemic circulation (Duncan et al., 1992).

Applications in Medicinal Chemistry

The compound has been used in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This highlights its potential use in developing pharmaceutical agents (Zhong et al., 1999).

Crystal Structure Analysis

Studies have been conducted on the crystal structure of derivatives of 3-[Acetyl(methyl)amino]propanoic acid, providing insights into their molecular geometry and stability. These studies are essential in understanding the molecular properties and potential applications in various fields (Li et al., 2009).

Influence of Solvent in Crystal Structure

Research has been done on how the solvent's ability to form hydrogen bonds affects the crystal structure of derivatives of 3-[Acetyl(methyl)amino]propanoic acid. This work is significant in the field of crystallography and materials science (Miragaya et al., 2009).

Analytical Chemistry Applications

The compound has been used in the synthesis of derivatives for gas-liquid chromatography with electron-capture detection, demonstrating its utility in sensitive and specific analytical assays (Gorchein, 1984).

properties

IUPAC Name

3-[acetyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5(8)7(2)4-3-6(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAUMKXJKVIJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337290
Record name 3-[acetyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Acetyl(methyl)amino]propanoic acid

CAS RN

58706-66-4
Record name 3-[acetyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methylacetamido)propanoic acid
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